4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate
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Overview
Description
4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a [2+2] cycloaddition reaction involving an imine and an alkene.
Coupling of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Amidation: The final step involves the amidation of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and oxadiazole rings.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring opening.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acids.
Reduction: Reduction can result in the formation of secondary amines or alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of azetidine and oxadiazole rings in various chemical environments.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its complex structure allows for multiple points of interaction with biological molecules, enhancing its therapeutic potential.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide
- 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoic acid
Uniqueness
Compared to similar compounds, 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is unique due to the presence of the oxalate moiety, which can influence its solubility and stability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
oxalic acid;4-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3.C2H2O4/c20-17(27)12-3-5-15(6-4-12)22-16(26)11-25-9-14(10-25)19-23-18(24-28-19)13-2-1-7-21-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2,(H2,20,27)(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLJNMCAEOWPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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